molecular formula C6H4BrF B12055716 3-Bromofluorobenzene-13C6

3-Bromofluorobenzene-13C6

Cat. No.: B12055716
M. Wt: 180.95 g/mol
InChI Key: QDFKKJYEIFBEFC-IDEBNGHGSA-N
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Description

3-Bromofluorobenzene-13C6 is a compound where the benzene ring is substituted with both bromine and fluorine atoms, and it is labeled with carbon-13 isotopes. This compound is primarily used in scientific research, particularly in the field of isotopic labeling, which helps in tracing and quantifying molecular interactions and transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromofluorobenzene-13C6 typically involves the bromination of fluorobenzene. The process can be carried out under acidic conditions using bromine as the brominating agent. The reaction is usually performed at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to achieve high yield and purity. The use of carbon-13 labeled precursors is essential for producing the isotopically labeled compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromofluorobenzene-13C6 undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorobenzenes, while oxidation can produce fluorinated benzoic acids.

Scientific Research Applications

3-Bromofluorobenzene-13C6 has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

    Biology: Helps in studying metabolic pathways by tracking the labeled carbon atoms.

    Medicine: Used in drug development to understand the pharmacokinetics and metabolism of pharmaceuticals.

    Industry: Employed in the synthesis of complex organic molecules and materials science research.

Mechanism of Action

The mechanism of action of 3-Bromofluorobenzene-13C6 involves its interaction with various molecular targets depending on the specific application. In isotopic labeling studies, the carbon-13 atoms serve as tracers, allowing researchers to follow the compound’s transformation and interactions within a system. The pathways involved include metabolic processes and chemical reactions where the labeled compound participates.

Comparison with Similar Compounds

Similar Compounds

    3-Bromofluorobenzene: The non-labeled version of the compound.

    3-Fluorobromobenzene: Another name for the same compound.

    3-Fluorophenyl bromide: A synonym for 3-Bromofluorobenzene.

Uniqueness

The uniqueness of 3-Bromofluorobenzene-13C6 lies in its isotopic labeling with carbon-13, which makes it particularly valuable for research applications that require precise tracking and quantification of molecular interactions. This isotopic labeling distinguishes it from its non-labeled counterparts and enhances its utility in various scientific fields.

Properties

Molecular Formula

C6H4BrF

Molecular Weight

180.95 g/mol

IUPAC Name

3-bromo-1-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

QDFKKJYEIFBEFC-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)Br)F

Canonical SMILES

C1=CC(=CC(=C1)Br)F

Origin of Product

United States

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